N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and analgesic properties . The presence of the benzoxazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde under reflux conditions. For instance, a magnetic solid acid nanocatalyst can be used to facilitate the reaction, yielding the desired benzoxazole derivative . Another method involves the use of hydrazine hydrate in ethanol, followed by refluxing for several hours .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Involves reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Commonly occurs with halogenated derivatives, where nucleophilic substitution reactions take place.
Common Reagents and Conditions
Oxidation: FeCl3 in toluene at elevated temperatures.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies
Medicine: Potential therapeutic agent due to its analgesic and anticancer properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring plays a crucial role in binding to biological targets, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)9-17(22)20-12-7-8-14(19)13(10-12)18-21-15-5-3-4-6-16(15)23-18/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHFWAWTEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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